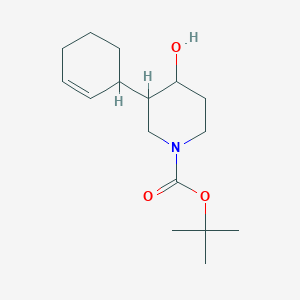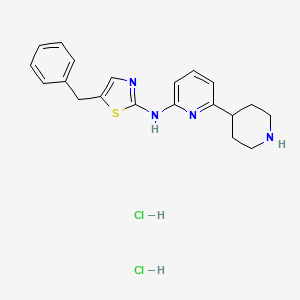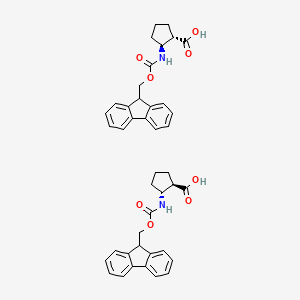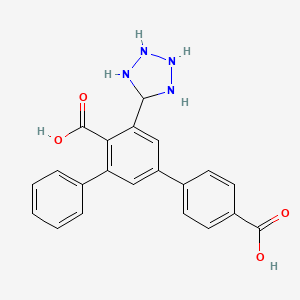
Finasteride Impurity C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Finasterid-Verunreinigung C, auch bekannt als N-(1,1-Dimethylethyl)-3-oxo-4-azaandrosta-1,5-dien-17b-carboxamid, ist eine chemische Verunreinigung, die mit der Synthese von Finasterid verbunden ist. Finasterid ist eine synthetische 4-Aza-Steroidverbindung, die hauptsächlich zur Behandlung von gutartiger Prostatahyperplasie und androgenetischer Alopezie eingesetzt wird. Verunreinigungen wie Finasterid-Verunreinigung C sind entscheidend für das Verständnis der Reinheit und Qualität von pharmazeutischen Produkten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Finasterid-Verunreinigung C umfasst mehrere Schritte, darunter die Verwendung bestimmter Reagenzien und Bedingungen. Eine gängige Methode umfasst die Reaktion von Finasterid mit Oxidationsmitteln zur Bildung der Verunreinigung. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan .
Industrielle Produktionsmethoden
Die industrielle Produktion von Finasterid-Verunreinigung C folgt strengen Richtlinien, um sicherzustellen, dass die Verunreinigung in Spurenmengen erzeugt wird. Das Verfahren beinhaltet die Hochleistungsflüssigchromatographie (HPLC) zur Überwachung und Isolierung der Verunreinigung. Die Verwendung von präparativer HPLC ermöglicht die Trennung und Charakterisierung von Finasterid-Verunreinigung C aus der Reaktionsmasse .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride Impurity C involves multiple steps, including the use of specific reagents and conditions. One common method involves the reaction of Finasteride with oxidizing agents to form the impurity. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure the impurity is produced in trace amounts. The process involves high-performance liquid chromatography (HPLC) to monitor and isolate the impurity. The use of preparative HPLC allows for the separation and characterization of this compound from the reaction mass .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Finasterid-Verunreinigung C unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verunreinigung kann durch die Oxidation von Finasterid gebildet werden.
Reduktion: Reduktionsreaktionen können auch die Struktur der Verunreinigung verändern.
Substitution: Substitutionsreaktionen mit verschiedenen funktionellen Gruppen können zur Bildung von Finasterid-Verunreinigung C führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und in Gegenwart von Lösungsmitteln wie Acetonitril und Tetrahydrofuran durchgeführt .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von Finasterid, wie z. B. Cyclohexyl- und Phenylanaloga. Diese Produkte werden mit Techniken wie NMR, MS und HPLC charakterisiert .
Wissenschaftliche Forschungsanwendungen
Finasterid-Verunreinigung C hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Entwicklung analytischer Methoden: Wird als Referenzstandard zur Entwicklung und Validierung analytischer Methoden verwendet.
Qualitätskontrolle: Wird in Qualitätskontrollprozessen eingesetzt, um die Reinheit von Finasterid zu gewährleisten.
Pharmazeutische Forschung: Studien zu seinen potenziellen Auswirkungen und Wechselwirkungen in pharmazeutischen Formulierungen.
Wirkmechanismus
Der Wirkmechanismus von Finasterid-Verunreinigung C hängt mit seiner strukturellen Ähnlichkeit zu Finasterid zusammen. Es wirkt als kompetitiver Inhibitor des Enzyms 5-alpha-Reduktase, das Testosteron in Dihydrotestosteron (DHT) umwandelt. Durch die Hemmung dieses Enzyms kann Finasterid-Verunreinigung C potenziell androgenabhängige Prozesse beeinflussen .
Wirkmechanismus
The mechanism of action of Finasteride Impurity C is related to its structural similarity to Finasteride. It acts as a competitive inhibitor of the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, this compound can potentially affect androgen-dependent processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Finasterid-Verunreinigung A: N-(1,1-Dimethylethyl)-3-oxo-4-aza-5a-androstane-17-carboxamid.
Finasterid-Verunreinigung B: Methyl-3-oxo-4-aza-5-androst-1-en-17-carboxylat.
Einzigartigkeit
Finasterid-Verunreinigung C ist einzigartig aufgrund seiner spezifischen strukturellen Konfiguration und seiner Bildung durch spezifische Synthesewege. Seine besonderen chemischen Eigenschaften und Reaktionen machen es zu einer wichtigen Verbindung für die analytische und pharmazeutische Forschung .
Eigenschaften
Molekularformel |
C23H34N2O2 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
LNFKNSWOVCPIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)

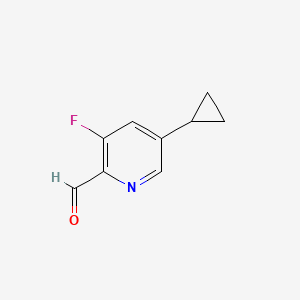
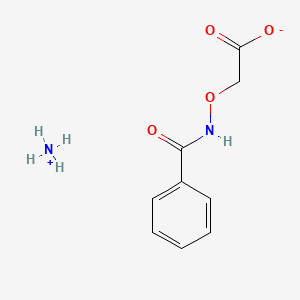
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
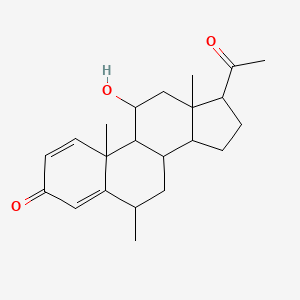
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)
![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)
